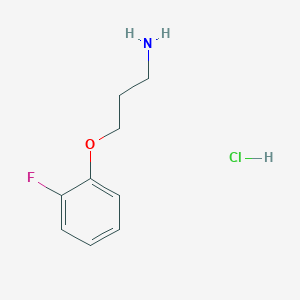
3-(2-Fluorophenoxy)propan-1-amine hydrochloride
概要
説明
3-(2-Fluorophenoxy)propan-1-amine hydrochloride: is a chemical compound with the molecular formula C9H12FNO.HCl and a molecular weight of 205.66 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its role in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride typically involves multi-step reactions. One common method includes the reaction of 3-(2-fluorophenoxy)propan-1-amine with hydrogen chloride in tetrahydrofuran, followed by the addition of cyanoguanidine hydrochloride at temperatures ranging from 20 to 140°C . Another method involves the use of sodium tetrahydroborate in ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions: 3-(2-Fluorophenoxy)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium tetrahydroborate.
Substitution: Substitution reactions can occur, particularly involving the fluorine atom or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium tetrahydroborate in ethanol is a common reducing agent.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces amines.
科学的研究の応用
3-(2-Fluorophenoxy)propan-1-amine hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it serves as a reference compound in pharmacological studies.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Fluorophenoxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and experimental conditions.
類似化合物との比較
2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom and the amine group.
Fluoxetine: An antidepressant with a similar phenoxypropan-amine structure but with additional functional groups.
Uniqueness: 3-(2-Fluorophenoxy)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its use in proteomics research sets it apart from other similar compounds.
特性
IUPAC Name |
3-(2-fluorophenoxy)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-8-4-1-2-5-9(8)12-7-3-6-11;/h1-2,4-5H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHHRIANQPRJSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)


